2,4-Dinitroaniline

描述

属性

IUPAC Name |

2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQOQPGNCGEELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4, Array | |

| Record name | 2,4-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8569 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1107 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021823 | |

| Record name | 2,4-Dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dinitroaniline appears as yellow powder or crystals with a musty odor. Sinks in water. (USCG, 1999), Yellow or greenish-yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS], YELLOW NEEDLE-LIKE CRYSTALS OR GREENISH-YELLOW PLATES OR BRIGHT YELLOW SOLID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,4-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8569 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DINITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1107 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

56.7 °C | |

| Record name | 2,4-DINITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

435 °F (NTP, 1992), 223 °C, 435 °F (CLOSED CUP), 222-224 °C c.c. | |

| Record name | 2,4-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8569 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DINITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1107 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 73 °F (NTP, 1992), SOL IN HOT HYDROCHLORIC ACID, PRACTICALLY INSOL IN COLD WATER; VERY SPARINGLY SOL IN BOILING WATER; 5.8 PARTS SOL IN 100 PARTS 88% ALCOHOL @ 18 °C; 1 PART SOL IN 132.6 PARTS OF 95% ALCOHOL @ 21 °C, Solubility in water: none | |

| Record name | 2,4-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8569 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1107 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.615 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.615 g/ml @ 14 °C, 1.62 g/cm³ | |

| Record name | 2,4-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8569 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1107 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.31 (AIR= 1) | |

| Record name | 2,4-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8569 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000268 [mmHg] | |

| Record name | 2,4-Dinitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW NEEDLES FROM DIL ACETONE, GREENISH-YELLOW PLATES FROM ALCOHOL. | |

CAS No. |

97-02-9 | |

| Record name | 2,4-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8569 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DINITROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dinitroaniline | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzenamine, 2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BI780R6W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DINITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1107 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

349 to 352 °F (NTP, 1992), 187.5-188 °C, 187-188 °C | |

| Record name | 2,4-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8569 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DINITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DINITROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1107 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4-Dinitroaniline (2,4-DNA), a key chemical intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. This document details its chemical properties, safety information, experimental protocols for its synthesis and analysis, and its biological activities.

Chemical Identification and Properties

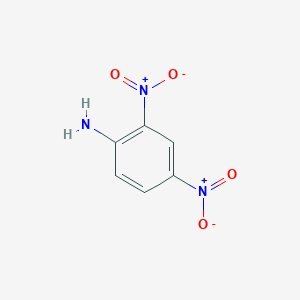

This compound is an organic compound characterized by an aniline core substituted with two nitro groups at the 2 and 4 positions.[1] Its chemical structure significantly influences its reactivity and physical properties.

Synonyms: 1-Amino-2,4-dinitrobenzene, 2,4-Dinitrobenzenamine[2]

The key physicochemical properties of this compound are summarized in the table below. It appears as a yellow to yellow-green crystalline powder with a musty odor.[1][5][6] It is sparingly soluble in water but soluble in organic solvents like ethanol, acetone, and ethyl acetate.[7][8]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅N₃O₄ | [2][3][5] |

| Molecular Weight | 183.12 g/mol | [4][5][7] |

| Melting Point | 176-178 °C | [9] |

| Boiling Point | >300 °C (decomposes) | [9] |

| Density | 1.61 g/cm³ | [8] |

| Water Solubility | 0.06 - 1 g/L at 20 °C | [1][8][9] |

| Vapor Pressure | <0.001 hPa at 25 °C | [9] |

| Flash Point | 224 °C (435 °F) | [7][9] |

| Autoignition Temp. | >365 °C | [9] |

| Acidity (pKa) | -4.53 (conjugate acid) | [8] |

Safety and Hazard Information

This compound is a toxic compound and requires careful handling.[8][10] It is fatal if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[11][12] It is also toxic to aquatic life with long-lasting effects.[10][11]

| Hazard Information | Details | Source(s) |

| GHS Pictograms | GHS06 (Toxic), GHS08 (Health Hazard), GHS09 (Environmental Hazard) | [8][12] |

| Signal Word | Danger | [9][11] |

| Hazard Statements | H300+H310+H330 (Fatal if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects) | [9][11][12] |

| Precautionary Statements | P260, P262, P264, P270, P271, P273, P280, P284, P301+P310, P302+P352, P304+P340, P405, P501 | [8][9][11][13] |

| NFPA 704 Diamond | Health: 3, Flammability: 1, Instability: 3 | [7] |

| UN Number | 1596 | [8][10] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development.

A common and high-yield method for preparing this compound involves the reaction of 2,4-Dinitrochlorobenzene with aqueous ammonia under elevated temperature and pressure.[8][14]

Materials:

-

2,4-Dinitrochlorobenzene (Molten)

-

Aqueous Ammonia (15-40% by weight)

-

Stainless steel autoclave with a stirrer

Procedure:

-

Introduce an aqueous ammonia solution (at least a three-fold stoichiometric amount relative to the 2,4-dinitrochlorobenzene) into the autoclave.[14]

-

Heat the ammonia solution to 60-90 °C (optimally 70-80 °C). The pressure will increase to approximately 6 atmospheres gauge.[14]

-

Pump the molten 4-chloro-1,3-dinitrobenzene into the autoclave. The pressure will initially decrease.[14]

-

Stir the reaction mixture at the set temperature for approximately 30 minutes to complete the reaction.[14]

-

Release the pressure from the autoclave, absorbing the escaping ammonia in water.

-

Allow the reaction mixture to cool to about 50 °C while stirring.[14]

-

Filter the resulting solid product via suction filtration.

-

Wash the filter residue with water until it is neutral.[14]

-

Dry the final product. The expected yield is typically high (e.g., 98.4%), and the product is often pure enough for subsequent use without further purification.[14]

Caption: Workflow for the synthesis of this compound.

Reverse-phase HPLC is an effective method for the determination and quantification of this compound, particularly in complex matrices like dye formulations or environmental samples.[15][16][17]

Instrumentation:

-

High-Performance Liquid Chromatograph

-

Reverse-phase C18 column

-

UV Detector

Procedure (General Outline):

-

Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., dioxane for pigments, or use solid-phase extraction for water samples).[15][17] If necessary, precipitate interfering substances and filter the solution.[15]

-

Mobile Phase: An isocratic or gradient elution using a mixture of solvents like acetonitrile and water is typically employed.

-

Injection: Inject a known volume of the prepared sample filtrate onto the HPLC system.

-

Chromatography: Perform the chromatographic separation under optimized conditions (flow rate, temperature).

-

Detection: Monitor the eluent using a UV detector at a wavelength where this compound exhibits strong absorbance.

-

Quantification: Determine the concentration of this compound by comparing its peak area to a calibration curve generated from analytical standards.[15][16]

Biological Activity and Mechanism of Action

This compound and its derivatives are known for their biological activities, including phytotoxicity and antimitotic effects, which are of interest in herbicide development and cancer research.[18] Dinitroaniline compounds are also effective against certain protozoan parasites.[19]

The primary mechanism of action for the antimitotic activity of dinitroanilines is the disruption of microtubule assembly.[19]

-

Target: Dinitroanilines bind to tubulin, the protein subunit that polymerizes to form microtubules.[19]

-

Effect: This binding prevents the polymerization of tubulin subunits into functional microtubules.

-

Cellular Consequence: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By inhibiting microtubule formation, dinitroanilines arrest the cell cycle in mitosis, leading to cell death. This makes them effective as herbicides and potential anticancer agents.[18]

Caption: Mechanism of antimitotic action of this compound.

References

- 1. This compound CAS#: 97-02-9 [m.chemicalbook.com]

- 2. 2,4 Dinitro Aniline | 2,4 DNA | Aarti Industries [aarti-industries.com]

- 3. 97-02-9 CAS | 2,4-DINITRO ANILINE | Amines & Amine Salts | Article No. 03437 [lobachemie.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 97-02-9 | Benchchem [benchchem.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. 2,4-二硝基苯胺 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. cpachem.com [cpachem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. US4102927A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 15. Liquid chromatographic determination of this compound and 2-naphthol in D&C Orange No. 17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Dinitroaniline activity in Toxoplasma gondii expressing wild-type or mutant alpha-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-Dinitroaniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 2,4-Dinitroaniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.

Core Physicochemical Data

The essential molecular properties of this compound are summarized below. This data is foundational for stoichiometric calculations, analytical characterization, and formulation development. The molecular weight is derived from the atomic weights of its constituent elements as defined by IUPAC, and the molecular formula is determined through elemental analysis and mass spectrometry.

| Property | Value | Reference |

| Molecular Formula | C6H5N3O4 | [1][2][3][4] |

| Molecular Weight | 183.12 g/mol | [1][5][6][7] |

| CAS Number | 97-02-9 | [1][2] |

Experimental Protocols

The molecular formula and weight of this compound are established through standard analytical chemistry protocols:

-

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, nitrogen, and oxygen in a pure sample. The empirical formula is calculated from these percentages.

-

Mass Spectrometry: This method provides the mass-to-charge ratio of the molecular ion, which gives a precise molecular weight. High-resolution mass spectrometry can confirm the elemental composition, thus verifying the molecular formula.

The data presented in this guide are the universally accepted values derived from these foundational experimental techniques.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name, its structural formula, and its calculated molecular weight.

References

- 1. This compound [drugfuture.com]

- 2. This compound [stenutz.eu]

- 3. 2, 4-dinitroaniline - Molecular Formula: C6h5n3o4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. aarneeinternational.com [aarneeinternational.com]

- 5. This compound | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. krinslifescienceslab.ca [krinslifescienceslab.ca]

melting point and solubility of 2,4-Dinitroaniline

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dinitroaniline

This technical guide provides a comprehensive overview of the (2,4-DNA), a chemical compound of significant interest in the manufacturing of dyes, pesticides, and as an intermediate in organic synthesis.[1][2] The data and protocols presented herein are curated for researchers, scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties

This compound is a yellow to orange crystalline solid.[3] Its chemical structure consists of an aniline core substituted with two nitro groups at the 2 and 4 positions.[3][4] This substitution pattern significantly influences its physical and chemical properties.

Melting Point

The melting point of a compound is a critical parameter for its identification and purity assessment.[5][6] For this compound, various sources report a range of melting points, which may be attributable to differences in sample purity and analytical equipment.[7] A recrystallized, pure sample is reported to melt sharply at 180°C.[8]

Table 1: Reported Melting Points of this compound

| Melting Point Range (°C) | Melting Point (°F) | Source(s) |

| 175–177 | - | Organic Syntheses Procedure[8] |

| 176–178 | - | Sigma-Aldrich |

| 177 | - | ChemicalBook, NIST WebBook[9][10] |

| 177–179 | - | US Patent US4102927A[11] |

| 178.4 | - | US Patent US4102927A[11] |

| 179–188 | - | CDH Fine Chemical[12] |

| 180 | 356 | Stenutz[13], Organic Syntheses Procedure (recrystallized)[8] |

| 187.5–188 | - | DrugFuture[14] |

| 153-155 | - | EMCO Chemicals[1] |

| - | 349 to 352 | CAMEO Chemicals (NOAA)[15] |

| 451.15 K (178°C) | - | Journal of Chemical & Engineering Data[7] |

Experimental Protocol: Melting Point Determination

The capillary method is a standard technique for determining the melting point of a solid crystalline compound.

Methodology:

-

Sample Preparation: A small amount of the this compound sample is placed on a porous plate and finely powdered using a spatula.[5]

-

Capillary Loading: A fine capillary tube, sealed at one end, is loaded with the powdered compound.[5] This is achieved by pressing the open end of the tube into the powder and then tapping the sealed end on a hard surface to compact the material at the bottom.[5][6] The sample height should be approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument) containing a heat-transfer fluid like liquid paraffin or silicone oil.[5]

-

Heating and Observation: The apparatus is heated gently and steadily.[5][6] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the melting range.[5]

-

Purity Assessment: A narrow melting range (typically < 1°C) is indicative of a high-purity compound, whereas a broad melting range often suggests the presence of impurities.[6]

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of this compound is a key factor in its purification, reaction chemistry, and formulation.[7] Its hydrophobic aromatic structure and nitro groups result in limited solubility in water, while it is significantly more soluble in various organic solvents.[3] The solubility is also dependent on temperature, generally increasing as the temperature rises.[3][7]

Qualitative Solubility

This compound exhibits a range of solubilities in common laboratory solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description | Source(s) |

| Water | Insoluble / Sparingly soluble / Limited solubility | [2][3][9][15][16] |

| Boiling Water | Very sparingly soluble | [14] |

| Ethanol | Soluble / Slightly soluble | [2][3] |

| Acetone | Soluble | [3][12] |

| Chloroform | Soluble | [3] |

| Acid Solution | Soluble | [2] |

Quantitative Solubility

Detailed experimental data on the mole fraction solubility of this compound in nine different organic solvents at temperatures ranging from 278.15 K to 318.15 K has been determined.[7] The data shows that solubility consistently increases with temperature across all tested solvents.[7] At any given temperature, the solubility is highest in acetone and lowest in toluene.[7]

The observed solubility order is: Acetone > Ethyl acetate > Acetonitrile > 1-Butanol > Ethanol > Methanol > n-Propanol/Isopropanol > Toluene [7]

Table 3: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (K) [7]

| T (K) | Methanol (10³x) | Ethanol (10³x) | Acetone (10²x) | Acetonitrile (10²x) | n-Propanol (10³x) | Toluene (10⁴x) | Isopropanol (10³x) | Ethyl Acetate (10²x) | 1-Butanol (10³x) |

| 278.15 | 3.63 | 4.88 | 2.59 | 1.19 | 4.19 | 7.94 | 4.11 | 1.94 | 5.86 |

| 283.15 | 4.45 | 5.92 | 3.01 | 1.41 | 4.96 | 9.77 | 4.90 | 2.27 | 6.89 |

| 288.15 | 5.41 | 7.15 | 3.49 | 1.66 | 5.85 | 12.00 | 5.82 | 2.65 | 8.08 |

| 293.15 | 6.56 | 8.61 | 4.04 | 1.95 | 6.88 | 14.68 | 6.89 | 3.09 | 9.47 |

| 298.15 | 7.91 | 10.33 | 4.67 | 2.28 | 8.08 | 17.91 | 8.15 | 3.59 | 11.08 |

| 303.15 | 9.52 | 12.37 | 5.39 | 2.66 | 9.47 | 21.78 | 9.61 | 4.17 | 12.94 |

| 308.15 | 11.41 | 14.78 | 6.21 | 3.10 | 11.09 | 26.42 | 11.32 | 4.84 | 15.11 |

| 313.15 | 13.65 | 17.61 | 7.14 | 3.59 | 12.97 | 31.97 | 13.31 | 5.61 | 17.61 |

| 318.15 | 16.27 | 20.94 | 8.20 | 4.16 | 15.16 | 38.58 | 15.63 | 6.48 | 20.51 |

Experimental Protocol: Solubility Determination

The isothermal saturation method is a reliable technique for determining the solubility of a solid in a liquid solvent.

Methodology:

-

System Preparation: An excess amount of solid this compound is added to a known volume or mass of the chosen solvent in a sealed vessel.

-

Equilibration: The vessel is placed in a thermostated water bath or shaker and agitated continuously to ensure thorough mixing. The system is maintained at a constant temperature (isothermal) for a sufficient duration to allow it to reach solid-liquid equilibrium.

-

Sample Collection: Once equilibrium is reached, agitation is stopped, and the solid particles are allowed to settle. A sample of the clear, saturated supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of any undissolved solid.

-

Concentration Analysis: The concentration of this compound in the collected sample is determined using a suitable analytical method. This can be done gravimetrically (by evaporating the solvent and weighing the residual solute) or through instrumental analysis like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the determined concentration and expressed in appropriate units, such as grams per 100 mL, molality, or mole fraction.[7]

-

Temperature Variation: The entire procedure is repeated at different temperatures to determine the temperature-dependence of solubility.[7]

Caption: Workflow for Isothermal Saturation Solubility.

References

- 1. This compound (2,4-DNA) | CAS No. 97-02-9 | Applications, Manufacturer, Supplier [emcochemicals.com]

- 2. This compound-Liaoning Vast Ocean Chemical Co., Ltd. [en.vastoceanchemical.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. davjalandhar.com [davjalandhar.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. orgsyn.org [orgsyn.org]

- 9. This compound CAS#: 97-02-9 [m.chemicalbook.com]

- 10. Benzenamine, 2,4-dinitro- [webbook.nist.gov]

- 11. US4102927A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. This compound [stenutz.eu]

- 14. This compound [drugfuture.com]

- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide to the Synthesis of 2,4-Dinitroaniline from 1-chloro-2,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-dinitroaniline, a key intermediate in the production of various organic compounds, including pharmaceuticals, dyes, and pesticides. The primary focus of this document is the synthetic route starting from 1-chloro-2,4-dinitrobenzene through nucleophilic aromatic substitution. This whitepaper details various established methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols. Furthermore, visual representations of the synthetic pathway and experimental workflow are included to facilitate a deeper understanding of the process.

Introduction

This compound is a valuable chemical intermediate characterized by the molecular formula (O₂N)₂C₆H₃NH₂.[1] Its utility spans across several industries, including the manufacturing of azo and disperse dyes, printing inks, toners, and preservatives.[1] In the pharmaceutical and agricultural sectors, it serves as a precursor for the synthesis of various active compounds, such as herbicides and other bioactive molecules.[1][2] The synthesis of this compound is most commonly achieved via the ammonolysis of 1-chloro-2,4-dinitrobenzene, a reaction that proceeds through a nucleophilic aromatic substitution mechanism.[1][3] This guide will explore several protocols for this conversion, offering a comparative analysis of reaction conditions and outcomes.

Synthetic Methodologies

The conversion of 1-chloro-2,4-dinitrobenzene to this compound can be accomplished using different ammonia sources, including aqueous ammonia, ammonia gas, ammonium acetate, or urea. The choice of reagent and reaction conditions significantly influences the reaction's efficiency, safety, and scalability.

Reaction with Ammonia/Ammonium Salts

The reaction of 1-chloro-2,4-dinitrobenzene with ammonia or its salts is a well-established method. The reaction can be performed under atmospheric or elevated pressure.

-

Using Ammonium Acetate and Ammonia Gas: This method, detailed in Organic Syntheses, avoids the need for a high-pressure autoclave.[4] The reaction is carried out at a high temperature, with a continuous flow of ammonia gas.

-

Using Aqueous Ammonia under Pressure: Industrial processes often utilize aqueous ammonia at elevated temperatures and pressures to achieve high yields and purity.[5] This approach requires specialized equipment to handle the reaction conditions safely.

-

Using Urea in an Ethanol-Water Solvent: A patented method describes the use of urea as the ammonia source in an ethanol-water solvent system under moderate pressure.[6] This method is presented as a safer alternative to using volatile ammonia gas, with high yields and product purity.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from various synthetic protocols for the preparation of this compound from 1-chloro-2,4-dinitrobenzene.

Table 1: Comparison of Reaction Conditions and Yields

| Method | Ammonia Source | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (hours) | Yield (%) | Reference |

| Organic Syntheses | Ammonium Acetate & NH₃ gas | None (neat) | 170 | Atmospheric | 6 | 68-76 | [4] |

| Industrial Process (Patent) | Aqueous Ammonia (15-40%) | Water | 60-90 | ~0.3 | 0.5 | 98.4 | [5] |

| Urea Method (Patent) | Urea | Ethanol/Water (30-100%) | 110-135 | 0.2-0.3 | 3-5 | 98.1-98.8 | [6] |

Table 2: Physical Properties of Reactant and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 1-chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55[7] | 48-54[4][7] | 315[7] | Yellow crystals[7] |

| This compound | C₆H₅N₃O₄ | 183.12[1] | 175-180[1][4] | Decomposes[1] | Colorless to yellowish combustible powder[1] |

Experimental Protocols

Method 1: Synthesis using Ammonium Acetate and Ammonia Gas (Organic Syntheses)

This procedure is suitable for laboratory-scale synthesis without the need for high-pressure equipment.[4]

Reagents and Equipment:

-

1-chloro-2,4-dinitrobenzene (technical grade, 50 g, 0.25 mole)

-

Ammonium acetate (18 g, 0.23 mole)

-

Ammonia gas

-

250-cc wide-mouthed flask

-

Reflux condenser

-

Gas inlet tube (at least 2 cm wide)

-

Oil bath

-

Bubble counter with potassium hydroxide solution

Procedure:

-

A mixture of 50 g of technical 1-chloro-2,4-dinitrobenzene and 18 g of ammonium acetate is placed in a 250-cc wide-mouthed flask.[4]

-

The flask is fitted with a reflux condenser and a wide gas inlet tube that nearly touches the surface of the reaction mixture.[4]

-

The flask is half-immersed in an oil bath.[4]

-

Ammonia gas is introduced through a bubble counter containing a concentrated potassium hydroxide solution.[4]

-

The oil bath is heated to 170°C and maintained at this temperature for six hours, during which ammonia gas is passed through at a rate of three to four bubbles per second.[4]

-

After cooling, the solid reaction mass is broken up and mixed with 100 cc of water.[4]

-

The mixture is heated to boiling and filtered while hot.[4]

-

The residue is dissolved in 500 cc of boiling alcohol, and about 150 cc of water is added until the solution becomes turbid.[4]

-

The solution is heated until the turbidity disappears and then allowed to cool.[4]

-

The crystallized this compound is collected by filtration and dried. The yield is 31–35 g (68–76% of the theoretical amount).[4]

-

For further purification, the product can be recrystallized from an alcohol-water mixture.[4]

Method 2: Synthesis using Urea in an Ethanol-Water Solvent (Patented Method)

This method is presented as a safer industrial alternative with high yield and purity.[6]

Reagents and Equipment:

-

1-chloro-2,4-dinitrobenzene (101 g)

-

Urea (45-75 g)

-

Ethanol-water solution (30-100% ethanol, 150-300 g)

-

Reaction kettle (autoclave)

Procedure:

-

101 g of 1-chloro-2,4-dinitrobenzene and a corresponding molar excess of urea (e.g., 45 g) are added to a reaction kettle.[6]

-

An ethanol-water solvent (e.g., 150 g of 30% ethanol aqueous solution) is added to the reaction kettle.[6]

-

The reaction kettle is heated to 110-135°C, and the pressure is controlled at 0.2-0.3 MPa.[6]

-

The reaction is held at these conditions for 3-5 hours.[6] The reaction endpoint can be monitored using liquid chromatography.[6]

-

After the reaction is complete, the product is obtained by centrifugal filtration and washing.[6]

Visualizations

Synthetic Pathway

The following diagram illustrates the nucleophilic aromatic substitution reaction for the synthesis of this compound from 1-chloro-2,4-dinitrobenzene.

Caption: Nucleophilic aromatic substitution pathway.

Experimental Workflow: Laboratory Scale

This diagram outlines the general workflow for the laboratory-scale synthesis and purification of this compound.

Caption: Laboratory synthesis and purification workflow.

Safety Considerations

-

1-chloro-2,4-dinitrobenzene: This compound is a skin irritant and may cause dermatitis.[7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

This compound: This compound is toxic and can be absorbed through the skin.[1] It is crucial to handle it with care and avoid inhalation of dust.

-

Ammonia: Ammonia gas is corrosive and has a pungent odor. Reactions involving ammonia gas should be conducted in a well-ventilated fume hood.

-

High-Temperature Reactions: Reactions carried out at high temperatures, such as in an oil bath, require careful monitoring to prevent overheating and potential hazards.

-

Pressure Reactions: Syntheses conducted under pressure must be performed in appropriate pressure-rated vessels (autoclaves) with proper safety features.

Conclusion

The synthesis of this compound from 1-chloro-2,4-dinitrobenzene is a robust and versatile chemical transformation. This guide has presented several effective protocols, ranging from laboratory-scale procedures that avoid high pressure to efficient, high-yield industrial methods. By providing detailed experimental procedures, comparative quantitative data, and clear visual diagrams, this document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this important chemical intermediate. The choice of a specific synthetic route will depend on the desired scale, available equipment, and safety considerations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. biomall.in [biomall.in]

- 3. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4102927A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. CN113214088A - Preparation method of 2, 4-dinitroaniline - Google Patents [patents.google.com]

- 7. 1-Chloro-2,4-dinitrobenzene [drugfuture.com]

An In-depth Technical Guide to the Reaction Mechanism for the Nitration of Aniline

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution reaction for the nitration of aniline. It details the underlying mechanisms of both direct and controlled nitration, outlines the significant challenges posed by the highly reactive nature of the aniline molecule, and presents a robust, industrially preferred methodology for achieving high regioselectivity. This document includes quantitative data on isomer distribution, detailed experimental protocols for the synthesis of p-nitroaniline, and visualizations of the core chemical pathways and workflows.

Core Concepts: The Duality of the Amino Group in Electrophilic Aromatic Substitution

The nitration of aniline is a foundational reaction in organic synthesis, pivotal for the production of intermediates used in pharmaceuticals, dyes, and agrochemicals. However, the reaction is not straightforward. The amino group (-NH₂) profoundly influences the reaction's outcome due to its dual nature. On one hand, it is a powerful activating, ortho, para-directing group due to the delocalization of its lone pair of electrons into the benzene ring. On the other hand, it is basic and readily protonated in the strong acidic media required for nitration. This duality leads to significant challenges in controlling the reaction's regioselectivity and preventing undesirable side reactions.

Direct Nitration of Aniline: A Problematic Pathway

Direct nitration of aniline using a standard nitrating mixture (concentrated nitric acid and sulfuric acid) is an inefficient synthetic route due to two primary competing reactions.

2.1 Mechanism and Side Reactions

-

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

-

Competing Pathways:

-

Oxidation: The amino group strongly activates the aromatic ring, making it highly susceptible to oxidation by nitric acid. This leads to the formation of dark, tarry polymerization products and a significant reduction in yield.

-

Protonation and Meta-Direction: In the strongly acidic environment, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a powerful deactivating group due to its positive charge and exerts a strong electron-withdrawing inductive effect. Consequently, it directs the incoming electrophile to the meta position, leading to a substantial amount of the undesired m-nitroaniline.

-

The direct nitration, therefore, results in a complex mixture of ortho, meta, and para isomers, alongside significant oxidation byproducts, making purification difficult and yields of the desired para isomer low.

Diagram: Competing Pathways in Direct Aniline Nitration

Caption: Direct nitration leads to protonation, oxidation, and a mixture of isomers.

Controlled Nitration: The Acetanilide Protection Strategy

To circumvent the issues of oxidation and poor regioselectivity, a multi-step approach centered on the protection of the amino group is the standard, preferred method. This involves three sequential stages: acetylation (protection), nitration, and hydrolysis (deprotection).

3.1 Step 1: Protection via Acetylation

Aniline is reacted with acetic anhydride to form acetanilide. This converts the amino (-NH₂) group into an acetamido (-NHCOCH₃) group. The acetamido group is crucial for controlling the reaction for several reasons:

-

Moderated Activation: It is still an ortho, para-director but is significantly less activating than the amino group, which protects the ring from oxidation by nitric acid.

-

Prevention of Protonation: The acetamido group is neutral and not readily protonated by the nitrating mixture, which prevents the formation of a meta-directing ion.

-

Steric Hindrance: The bulkiness of the acetamido group sterically hinders the ortho positions, favoring the formation of the para isomer.

3.2 Step 2: Nitration of Acetanilide

The nitration of acetanilide proceeds in a controlled manner, yielding p-nitroacetanilide as the major product with a small amount of the o-nitroacetanilide isomer. Dinitration is prevented by the moderated reactivity of the ring and by maintaining a low reaction temperature.

3.3 Step 3: Deprotection via Hydrolysis

The final step involves the removal of the acetyl protecting group by acid or base hydrolysis. This regenerates the amino group, yielding the final product, predominantly p-nitroaniline, which can be easily purified.

Diagram: Controlled Nitration Experimental Workflow

Caption: A three-step workflow for the controlled synthesis of p-nitroaniline.

Data Presentation: Isomer Distribution Comparison

The efficacy of the protection strategy is evident when comparing the product isomer distribution between the two methods.

| Nitration Method | Ortho Isomer Yield (%) | Meta Isomer Yield (%) | Para Isomer Yield (%) | Notes |

| Direct Nitration of Aniline | ~2% | ~47% | ~51% | Significant oxidation and tar formation occurs. |

| Controlled Nitration (via Acetanilide) | ~10% | Negligible | ~90% | Yields represent isomer distribution before final purification. |

Experimental Protocols

Safety Precaution: All procedures involving concentrated acids must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Concentrated acids are highly corrosive.

5.1 Protocol 1: Protection of the Amino Group (Acetylation of Aniline)

-

Objective: To synthesize acetanilide from aniline.

-

Materials: Aniline, acetic anhydride, concentrated hydrochloric acid, sodium acetate, water.

-

Procedure:

-

In a suitable flask, dissolve 2.5 mL of aniline in 60 mL of water and 2.5 mL of concentrated hydrochloric acid.

-

Warm the solution to approximately 50°C.

-

Add 4.0 mL of acetic anhydride.

-

Immediately add a prepared solution of sodium acetate to neutralize the hydrochloric acid.

-

Cool the mixture in an ice bath to induce crystallization of acetanilide.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

-

5.2 Protocol 2: Nitration of Acetanilide

-

Objective: To synthesize p-nitroacetanilide from acetanilide.

-

Materials: Acetanilide, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure:

-

Carefully add 2.7 g of dry acetanilide to 5.0 mL of concentrated sulfuric acid in a flask, stirring until fully dissolved.

-

Cool the mixture in an ice bath to 0-5°C.

-

Separately, prepare a nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred acetanilide solution. Critically, maintain the reaction temperature below 10°C throughout the addition.

-

After the addition is complete, allow the mixture to stand for 20-30 minutes.

-

Pour the reaction mixture slowly onto crushed ice (approx. 25 g) with stirring. The p-nitroacetanilide will precipitate as a solid.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

5.3 Protocol 3: Deprotection via Hydrolysis

-

Objective: To synthesize p-nitroaniline from p-nitroacetanilide.

-

Materials: Crude p-nitroacetanilide, 10% aqueous sulfuric acid solution.

-

Procedure:

-

Transfer the crude p-nitroacetanilide to a flask containing 15-20 mL of a 10% sulfuric acid solution.

-

Heat the mixture to a gentle boil for 15-20 minutes to facilitate hydrolysis of the amide.

-

Cool the resulting solution in an ice bath. The yellow p-nitroaniline product will precipitate.

-

Collect the p-nitroaniline precipitate by vacuum filtration, wash with cold water, and dry.

-

Recrystallization from an ethanol/water mixture can be performed for further purification if required.

-

Conclusion

While the direct nitration of aniline is mechanistically possible, it is synthetically impractical for producing a specific isomer in high yield. The reaction is plagued by oxidation and the formation of the meta-directing anilinium ion. The use of a protection strategy, specifically the acetylation of the amino group, provides a robust and reliable method to control the reaction. This multi-step pathway moderates the reactivity of the aniline ring, prevents protonation, and sterically directs the nitration to the para position. For researchers and professionals in drug development, where regiochemical purity is paramount, this controlled approach is the definitive method for the synthesis of p-nitroaniline and its derivatives.

An In-depth Technical Guide to the Basicity of 2,4-Dinitroaniline Compared to Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the significant difference in basicity between 2,4-dinitroaniline and its parent compound, aniline. Understanding the factors that govern the basicity of aromatic amines is crucial in various fields, including medicinal chemistry and materials science, as it directly influences molecular interactions, solubility, and reactivity. This document presents quantitative data, detailed experimental protocols for pKa determination, and a theoretical framework based on electronic effects to elucidate the core principles behind this chemical behavior.

Quantitative Comparison of Basicity

The basicity of an amine is quantitatively expressed by the acid dissociation constant (pKa) of its conjugate acid. A lower pKa value for the conjugate acid corresponds to a weaker base, as it indicates a greater tendency for the protonated form to donate a proton. The substantial difference in basicity between aniline and this compound is clearly demonstrated by their respective pKa values.

| Compound | Structure | pKa of Conjugate Acid | Reference |

| Aniline |  | ~4.6 | [1][2][3] |

| This compound |  | -4.53 | [4] |

Theoretical Analysis: The Role of Electronic Effects

The dramatic decrease in basicity from aniline to this compound is a direct consequence of the powerful electron-withdrawing nature of the two nitro (-NO₂) groups. These effects are transmitted through both induction and resonance.

Inductive Effect

The nitrogen and oxygen atoms of the nitro groups are highly electronegative. This leads to a strong inductive withdrawal of electron density from the aromatic ring through the sigma bonds. This effect reduces the electron density on the amino group's nitrogen, making its lone pair of electrons less available for protonation.

Resonance Effect

The nitro groups at the ortho and para positions exert a strong -M (negative mesomeric) or -R (negative resonance) effect. The lone pair of electrons on the amino nitrogen is delocalized into the aromatic ring, and this delocalization is further extended into the nitro groups. This extensive delocalization significantly stabilizes the neutral this compound molecule and drastically reduces the availability of the nitrogen's lone pair for donation to a proton.

The following diagrams illustrate the electronic effects in aniline and this compound.

Experimental Protocols for pKa Determination

The pKa values of weak bases like anilines can be accurately determined using several instrumental methods. The two most common techniques are UV-Vis Spectrophotometry and Potentiometric Titration.

UV-Vis Spectrophotometric Method

This method is particularly suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.

Principle: The Beer-Lambert law is applied to a series of solutions with constant analyte concentration but varying pH. The pKa is determined from the inflection point of the sigmoid curve generated by plotting absorbance versus pH.

Detailed Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 3-4 pH units centered around the expected pKa. For aniline, buffers in the pH range of 2-7 would be appropriate. For this compound, highly acidic solutions would be required.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the aniline derivative in a suitable solvent (e.g., methanol or DMSO).

-

Preparation of Sample Solutions: In a series of volumetric flasks, add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

Spectrophotometric Measurement:

-

Determine the absorption spectra of the fully protonated and deprotonated forms of the compound in highly acidic and highly basic solutions, respectively.

-

Identify the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated species.

-

Measure the absorbance of each buffered sample solution at these selected wavelengths.

-

-

Data Analysis:

-

Plot the absorbance at a chosen λmax against the corresponding pH of the buffer.

-

The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log[(Amax - A) / (A - Amin)] where A is the absorbance at a given pH, Amax is the maximum absorbance (fully deprotonated form), and Amin is the minimum absorbance (fully protonated form).

-

The following diagram outlines the experimental workflow for the spectrophotometric determination of pKa.

Potentiometric Titration Method

This classic method involves the direct titration of the compound with a strong acid or base while monitoring the pH.

Principle: A solution of the amine is titrated with a standard solution of a strong acid. The pH is measured as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Detailed Protocol:

-

Preparation of Sample Solution: Accurately weigh a sample of the aniline derivative and dissolve it in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low. A concentration of around 0.01 M is common.

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions.

-

Place the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

-

Titration:

-

Add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to obtain a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

-

The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.

-

Conclusion

The basicity of this compound is profoundly lower than that of aniline, a phenomenon comprehensively explained by the strong electron-withdrawing inductive and resonance effects of the two nitro groups. This guide has provided the quantitative data to underscore this difference and detailed the experimental methodologies used to determine these fundamental physicochemical parameters. The theoretical explanations and visual diagrams offer a clear framework for understanding the structure-property relationships that govern the basicity of substituted anilines, which is of paramount importance for professionals in chemical research and drug development.

References

- 1. pharmaguru.co [pharmaguru.co]

- 2. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Isomers of Dinitroaniline and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the six structural isomers of dinitroaniline, detailing their chemical and physical properties, synthesis methodologies, analytical procedures, and biological activities. The information is curated to support research, development, and application of these compounds in various scientific fields, including drug discovery.

Introduction to Dinitroaniline Isomers

Dinitroanilines are a class of aromatic organic compounds with the general chemical formula C₆H₅N₃O₄.[1] The core structure consists of a benzene ring substituted with one amino (-NH₂) group and two nitro (-NO₂) groups. The relative positions of these functional groups give rise to six distinct structural isomers, each exhibiting unique properties and potential applications.[1] These isomers are 2,3-dinitroaniline, 2,4-dinitroaniline, 2,5-dinitroaniline, 2,6-dinitroaniline, 3,4-dinitroaniline, and 3,5-dinitroaniline.[1]

Historically, dinitroanilines have been significant as intermediates in the synthesis of dyes and pigments.[2] Certain derivatives, particularly 2,6-dinitroanilines, have been extensively developed as pre-emergence herbicides.[2] More recently, the biological activities of dinitroaniline derivatives have garnered interest in the field of drug development, with studies exploring their potential as anticancer agents.[3]

This guide aims to consolidate the technical information available on these six isomers to facilitate their use in a research and development context.

Chemical Structures and Physicochemical Properties

The six structural isomers of dinitroaniline are depicted below, followed by a table summarizing their key physicochemical properties.

Figure 1. Chemical Structures of Dinitroaniline Isomers

Table 1: Physicochemical Properties of Dinitroaniline Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Water Solubility |

| 2,3-Dinitroaniline | 602-03-9 | C₆H₅N₃O₄ | 183.12 | Yellow crystalline powder | 134-136[4] | 305.5 at 760 mmHg[4] | 1.67[4] | Insoluble[4] |

| This compound | 97-02-9 | C₆H₅N₃O₄ | 183.12 | Yellow powder or crystals[5] | 177[6] | Decomposes | 1.61[6] | Less than 0.1 mg/mL at 22.8 °C[7] |

| 2,5-Dinitroaniline | 619-18-1 | C₆H₅N₃O₄ | 183.12 | Powder | - | - | - | - |

| 2,6-Dinitroaniline | 606-22-4 | C₆H₅N₃O₄ | 183.12 | Orange-yellow needle-like crystals[3] | 134 (dec.) | 354.5 at 760 mmHg | 1.6 | Practically insoluble[3] |

| 3,4-Dinitroaniline | 610-41-3 | C₆H₅N₃O₄ | 183.12 | Solid | 154-158 | 71 | 1.376 at 25 °C | - |

| 3,5-Dinitroaniline | 618-87-1 | C₆H₅N₃O₄ | 183.12 | Yellow needles[8] | 160-162 | - | - | Moderate[8] |

Experimental Protocols: Synthesis and Analysis

Synthesis of Dinitroaniline Isomers

Detailed experimental procedures for the synthesis of several dinitroaniline isomers are provided below. These protocols are based on established literature and should be performed with appropriate safety precautions in a laboratory setting.

3.1.1. Synthesis of this compound

This procedure is adapted from Organic Syntheses.[1]

-

Reactants: 2,4-Dinitrochlorobenzene, Ammonium acetate, Ammonia gas.

-

Procedure:

-

In a wide-mouthed 250-mL flask, place a mixture of 50 g (0.25 mole) of technical 2,4-dinitrochlorobenzene and 18 g (0.23 mole) of ammonium acetate.

-

Half immerse the flask in an oil bath and fit it with a reflux condenser and a wide-bore gas inlet tube that nearly touches the surface of the reaction mixture.

-

Pass ammonia gas through a bubble counter containing a strong potassium hydroxide solution (12 g of KOH in 10 mL of water) into the reaction mixture at a rate of three to four bubbles per second.

-

Heat the oil bath to 170 °C and maintain this temperature for six hours.

-

After cooling, break up the solidified mass with a glass rod and add 100 mL of water.

-

Heat the mixture to boiling and filter while hot.

-

Dissolve the residue in 500 mL of boiling ethanol and add water (approximately 150 mL) until the solution becomes turbid.

-

Heat to redissolve the precipitate and then allow the solution to cool overnight.

-

Filter the crystals and dry to obtain this compound (yield: 31–35 g, 68–76%). The product can be further purified by recrystallization from alcohol and water.

-

3.1.2. Synthesis of 2,6-Dinitroaniline

This procedure is adapted from Organic Syntheses.

-

Reactants: Chlorobenzene, Concentrated sulfuric acid, Fuming sulfuric acid, Potassium nitrate, Concentrated ammonium hydroxide.

-

Procedure:

-

Sulfonation and Nitration: In a 1-L round-bottomed flask with a mechanical stirrer, mix 50 mL of chlorobenzene, 300 mL of concentrated sulfuric acid, and 50 mL of fuming sulfuric acid (25% SO₃). Heat on a steam bath for 2 hours, then cool. Add 170 g of potassium nitrate in portions, then heat to 110–115 °C for 20 hours. Pour the hot mixture onto 2 kg of cracked ice and filter the resulting precipitate of potassium 4-chloro-3,5-dinitrobenzenesulfonate. Recrystallize from boiling water.

-

Amination: Place the recrystallized potassium salt in a solution of 400 mL of concentrated ammonium hydroxide in 400 mL of water. Boil under reflux for 1 hour, then cool. Filter the resulting orange, crystalline potassium 4-amino-3,5-dinitrobenzenesulfonate.

-

Desulfonation: Place the damp salt in a solution of 200 mL of concentrated sulfuric acid and 200 mL of water. Boil vigorously under reflux for 6 hours. Pour the hot acid solution onto 1 kg of cracked ice and filter the impure 2,6-dinitroaniline.

-